molecular formula C9H9N3 B1273793 3-(4-Aminophenyl)pyrazole CAS No. 89260-45-7

3-(4-Aminophenyl)pyrazole

Cat. No. B1273793
CAS RN: 89260-45-7
M. Wt: 159.19 g/mol
InChI Key: WGZDTRWVJYXEFO-UHFFFAOYSA-N
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Patent
US06342516B1

Procedure details

To a solution of 5-(4-nitrophenyl)pyrazole (10.1 g) in ethanol (100 ml) was added Tin(II) chloride dihydrate (35.7 g) and concentrated hydrochloric acid (25.5 ml). After the addition was completed, the reaction mixture was refluxed for 3 hours. After cooling, the solvent was evaporated and strongly basified (NaOH solution) and then extracted with chloroform. The extract was washed with brine, dried (MgSO4) and evaporated to dryness to obtain the title compound (8.1 g).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[NH:14][N:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O.O.O.[Sn](Cl)Cl.Cl>C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[NH:14][N:13]=[CH:12][CH:11]=2)=[CH:8][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=NN1
Name
Quantity
35.7 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
25.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
strongly basified (NaOH solution) and then extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.